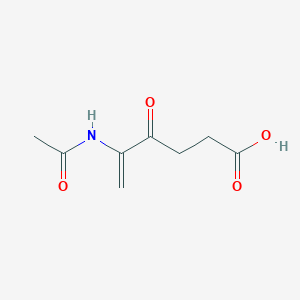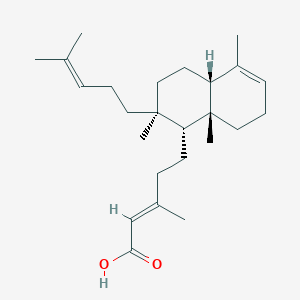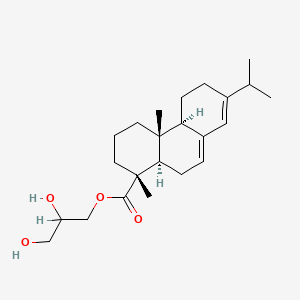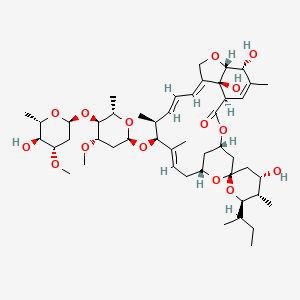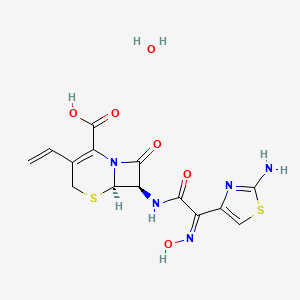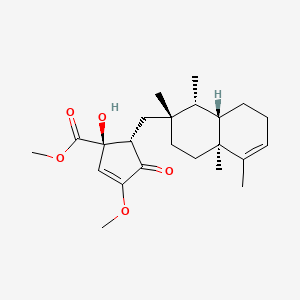
2,2',4,4',6,6'-Hexabromodiphenyl ether
Descripción general
Descripción
"2,2',4,4',6,6'-Hexabromodiphenyl ether" is a brominated compound that belongs to the larger family of PBDEs. These compounds have been extensively used in various materials to enhance fire resistance. However, their persistence in the environment and potential health risks have led to increased scientific scrutiny.
Synthesis Analysis
The synthesis of PBDEs, including "this compound," often involves the bromination of diphenyl ethers or their precursors. Teclechiel et al. (2009) improved the synthesis of PBDEs by using bromophenols and brominated diphenyliodonium salts, which enhanced yields for PBDEs with more than six bromine atoms, including hexabrominated derivatives (Teclechiel, Sundström, & Marsh, 2009).
Molecular Structure Analysis
The molecular structure of PBDEs is characterized by the presence of bromine atoms attached to a diphenyl ether backbone. The number and position of these bromine atoms significantly influence the physical and chemical properties of the compounds. Studies on conformational properties of PBDEs indicate that all congeners, except those with tetra-ortho-bromination, are conformationally flexible due to low energy barriers for interconversion of stable conformers (Hu et al., 2005).
Chemical Reactions and Properties
PBDEs undergo various chemical reactions, including oxidative degradation and photolytic breakdown. Hakk et al. (2009) studied the metabolism of "2,2',4,4',5,6'-Hexabromodiphenyl ether" (BDE-154) in rats, finding that it was metabolized to lower brominated congeners and hydroxylated metabolites through processes like reductive debromination (Hakk, Huwe, & Larsen, 2009).
Physical Properties Analysis
The physical properties of PBDEs, including "this compound," are influenced by the degree of bromination. These compounds have high molecular weights and are generally insoluble in water but soluble in organic solvents. The presence of multiple bromine atoms also contributes to their persistence in the environment.
Chemical Properties Analysis
The chemical properties of "this compound" are characterized by its reactivity towards debromination and oxidation. Rayne et al. (2003) explored the anaerobic microbial and photochemical degradation pathways of 4,4'-dibromodiphenyl ether, a related compound, highlighting the potential for environmental breakdown through reductive debromination and photolysis (Rayne, Ikonomou, & Whale, 2003).
Aplicaciones Científicas De Investigación
Metabolite Identification and Characterization
Metabolism in Human Blood : A study synthesized and characterized hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and their methyl ether derivatives (MeO-PBDEs). These compounds were then tentatively identified in human blood samples, including metabolites closely related to 2,2',4,4',6,6'-Hexabromodiphenyl ether (Rydén et al., 2012).
Metabolite Identification in Rats : Research on rats exposed to related compounds (2,2',4,4'-tetrabromodiphenyl ether) revealed the presence of various hydroxylated metabolites in rat feces, which structurally resemble Hexabromodiphenyl ether congeners (Marsh et al., 2006).
Environmental and Health Impacts
Presence in Human Tissues : Studies have detected various PBDE congeners, including those structurally similar to this compound, in human biological tissues like adipose tissue, indicating their widespread environmental presence (Li et al., 2005).
ADME Study in Rats : An absorption, distribution, metabolism, and excretion (ADME) study of 2,2',4,4',5,6'-Hexabromodiphenyl ether in male Sprague-Dawley rats showed that it is metabolized with various metabolites identified in feces, highlighting the importance of understanding the pharmacokinetics of individual PBDEs (Hakk et al., 2009).
Exposure in Occupational Settings : A study on flame retardant exposure found elevated levels of PBDEs, including compounds similar to this compound, in the blood of workers at an electronics-dismantling plant, indicating occupational exposure (Sjödin et al., 1999).
Chemical Properties and Synthesis
Conformational Properties : A study focusing on the conformational properties of PBDEs, including Hexabromodiphenyl ether congeners, explored their environmental fate and potential human health risks through quantum chemical methods (Hu et al., 2005).
Synthesis and Characterization : The synthesis and characterization of various PBDE congeners, including those related to this compound, were reported, providing physicochemical parameters crucial for analytical, toxicological, and environmental studies (Marsh et al., 1999).
Mecanismo De Acción
Target of Action
2,2’,4,4’,6,6’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant It is known to pose a significant risk to humans and animals that consume it .
Mode of Action
It is known to be hepatotoxic , indicating that it may interact with liver cells and potentially disrupt their normal function.
Biochemical Pathways
Given its hepatotoxic nature , it can be inferred that it may interfere with the normal biochemical processes within the liver.
Pharmacokinetics
It is known to be found in food and meats , suggesting that it can be absorbed into the body through ingestion
Result of Action
Its hepatotoxic nature suggests that it may cause damage to liver cells.
Action Environment
It is known to be used as a flame retardant , suggesting that it may be stable under high-temperature conditions.
Safety and Hazards
Propiedades
IUPAC Name |
1,3,5-tribromo-2-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCBOSGEKXXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873929 | |
| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35854-94-5 | |
| Record name | Hexabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexabromodiphenyl ether 155 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHX8C02S2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)



